molecular formula C11H9Cl2N3O3 B11784579 2-(5-(2,4-Dichlorophenyl)-4-nitro-1H-pyrazol-1-yl)ethanol

2-(5-(2,4-Dichlorophenyl)-4-nitro-1H-pyrazol-1-yl)ethanol

Cat. No.: B11784579
M. Wt: 302.11 g/mol
InChI Key: ICPDSRMVTNQRSE-UHFFFAOYSA-N
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Description

2-(5-(2,4-Dichlorophenyl)-4-nitro-1H-pyrazol-1-yl)ethanol is a chemical compound that features a pyrazole ring substituted with a 2,4-dichlorophenyl group and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(2,4-Dichlorophenyl)-4-nitro-1H-pyrazol-1-yl)ethanol typically involves the reaction of 2,4-dichlorophenylhydrazine with ethyl acetoacetate to form the pyrazole ring. The nitro group is introduced through nitration, and the ethanol group is added via a substitution reaction. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as sulfuric acid or nitric acid .

Industrial Production Methods

Industrial production of this compound may involve continuous flow microreactor systems to enhance reaction efficiency and yield. These systems allow for precise control of reaction conditions, such as temperature and residence time, leading to higher yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions

2-(5-(2,4-Dichlorophenyl)-4-nitro-1H-pyrazol-1-yl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

2-(5-(2,4-Dichlorophenyl)-4-nitro-1H-pyrazol-1-yl)ethanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(5-(2,4-Dichlorophenyl)-4-nitro-1H-pyrazol-1-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including anti-inflammatory and antimicrobial activities .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid: A systemic herbicide with similar structural features.

    2,4-Dichlorophenylhydrazine: A precursor in the synthesis of pyrazole derivatives.

    2,4-Dichlorobenzyl alcohol: An antiseptic with similar chemical properties

Uniqueness

2-(5-(2,4-Dichlorophenyl)-4-nitro-1H-pyrazol-1-yl)ethanol is unique due to its combination of a pyrazole ring, nitro group, and ethanol group.

Properties

Molecular Formula

C11H9Cl2N3O3

Molecular Weight

302.11 g/mol

IUPAC Name

2-[5-(2,4-dichlorophenyl)-4-nitropyrazol-1-yl]ethanol

InChI

InChI=1S/C11H9Cl2N3O3/c12-7-1-2-8(9(13)5-7)11-10(16(18)19)6-14-15(11)3-4-17/h1-2,5-6,17H,3-4H2

InChI Key

ICPDSRMVTNQRSE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=C(C=NN2CCO)[N+](=O)[O-]

Origin of Product

United States

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